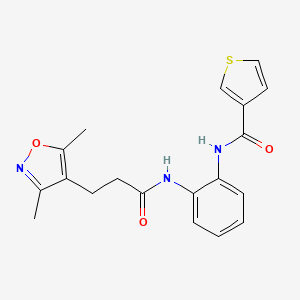

N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide

Description

N-(2-(3-(3,5-Dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide core linked to a phenyl group substituted with a propanamido side chain. The propanamido moiety incorporates a 3,5-dimethylisoxazole ring, a heterocyclic structure known for its metabolic stability and role in modulating biological activity.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-15(13(2)25-22-12)7-8-18(23)20-16-5-3-4-6-17(16)21-19(24)14-9-10-26-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHGCWPDCAIJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiophene ring can be synthesized separately and then coupled with the isoxazole derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the isoxazole ring can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological and chemical properties:

- Isoxazole Ring : Known for its involvement in biological activities.

- Thiophene Moiety : Enhances the compound's electronic properties.

- Propanamide Backbone : Increases stability and bioavailability.

Antimicrobial Activity

Preliminary studies suggest that N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide exhibits significant antimicrobial properties. The structural components, particularly the isoxazole and thiophene rings, are believed to enhance its interactions with microbial targets.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |

| Related Compound (e.g., 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |

Anticancer Potential

Research indicates that derivatives of this compound may have anticancer properties. The presence of the isoxazole ring is linked to the induction of apoptosis in various cancer cell lines. Further studies are needed to elucidate the specific mechanisms involved.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its thiophene component is particularly valuable in organic photovoltaic cells and field-effect transistors due to its ability to facilitate charge transport.

Photovoltaic Applications

The integration of this compound into photovoltaic materials could enhance the efficiency of solar cells. Its ability to absorb light and convert it into electrical energy positions it as a promising candidate for future research in renewable energy technologies.

Case Studies and Research Findings

- Antimicrobial Studies : A study on the antimicrobial efficacy of related compounds found that modifications to the isoxazole structure significantly enhanced activity against Gram-positive bacteria.

- Anticancer Research : In vitro studies demonstrated that compounds with similar structural motifs induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications.

- Material Science Innovations : Research on organic semiconductors highlighted the role of thiophene-containing compounds in improving charge mobility and stability in electronic devices.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This can lead to the disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Key Features of N-(2-(3-(3,5-Dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide

- Core Structure : Thiophene-3-carboxamide linked to a substituted phenyl group.

- Functional Groups : Propanamido bridge with a 3,5-dimethylisoxazole substituent.

Comparison to ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB

Structure :

Key Differences :

Inferences :

Comparison to Intermediate 3 (European Patent EP2023/32)

Structure :

Key Differences :

Inferences :

- Intermediate 3’s acetylsulfanyl groups enable thiol-based conjugation, while the user’s compound relies on amide bonds for structural integrity. The latter’s simplicity may favor oral bioavailability compared to Intermediate 3’s polymer-focused design .

Functional and Pharmacological Comparisons

Metabolic Stability

Target Engagement

- The thiophene-carboxamide core in the user’s compound may interact with kinases or GPCRs, similar to other thiophene-based inhibitors. In contrast, Intermediate 3’s acetylsulfanyl groups are tailored for covalent conjugation rather than target binding .

Research Findings and Implications

- User’s Compound: The combination of thiophene and isoxazole motifs suggests dual functionality: thiophene for π-π stacking with protein targets and isoxazole for metabolic stability. No direct pharmacological data is available in the provided evidence.

- ADC1770 : Demonstrated efficacy in preclinical ADC models due to its controlled payload release mechanism .

- Intermediate 3 : Utilized in polymer synthesis for biomedical applications, emphasizing its role in modular chemistry .

Biological Activity

N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a thiophene moiety, and a propanamide group. The presence of these functional groups is believed to contribute to its bioactivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H25N5O3S |

| Molecular Weight | 425.53 g/mol |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The isoxazole and thiophene rings may play crucial roles in modulating these interactions:

- Isoxazole Ring : Acts as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.

- Thiophene Moiety : May enhance binding affinity through hydrophobic interactions with protein pockets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structures possess antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated significant inhibition of cell growth in HeLa and SK-OV-3 cells .

- Antimicrobial Properties : The compound's ability to inhibit microbial growth has been explored, suggesting potential applications in treating infections .

- Cytoprotective Effects : Similar compounds have exhibited cytoprotective properties against DNA damage induced by carcinogens, indicating a possible role in cancer prevention .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

- A study on isoxazole derivatives revealed their capability to inhibit chitin synthesis in agricultural pests, demonstrating their potential as biopesticides .

- Research on related thiophene compounds indicated their effectiveness in reducing oxidative stress markers in cellular models, suggesting protective roles against cellular damage .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing thiophene-3-carboxamide derivatives, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Thiophene carboxamide derivatives are typically synthesized via cyclocondensation or coupling reactions. For example, cyclization of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone in dioxane/triethylamine) yields 4-aminothiophene derivatives. Reaction optimization involves adjusting solvent polarity (ethanol, DMF), temperature (reflux conditions), and stoichiometric ratios. Characterization via -NMR and IR spectroscopy is critical to confirm intermediates and final products .

Q. How are structural features of this compound validated using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR identifies aromatic protons (δ 6.8–8.2 ppm), amide NH (δ 10–12 ppm), and isoxazole methyl groups (δ 2.1–2.4 ppm). -NMR confirms carbonyl carbons (C=O, δ 165–175 ppm) and aromatic carbons.

- IR : Peaks at 1650–1750 cm (C=O stretch), 3200–3400 cm (NH stretch), and 1510–1610 cm (C=N/C=C) validate functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What biological activities are associated with thiophene carboxamide analogs, and how are preliminary assays designed?

- Methodological Answer : Thiophene carboxamides often exhibit antimicrobial or antitumor activity. Assays include:

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations.

- Mechanistic Studies : ROS detection or apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can contradictory solubility or stability data across studies be resolved?

- Methodological Answer : Contradictions arise from solvent polarity (DMSO vs. aqueous buffers) or pH variations. Systematic protocols include:

- Solubility Profiling : Use Hansen solubility parameters and HPLC-UV quantification.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring.

- Crystallography : Single-crystal X-ray diffraction to correlate solid-state stability with molecular packing .

Q. What computational strategies are used to predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QSAR : CoMFA/CoMSIA models using Hammett constants or logP values to optimize activity .

Q. How can regioselectivity challenges in isoxazole-thiophene coupling reactions be addressed?

- Methodological Answer : Regioselectivity depends on catalyst choice (Pd vs. Cu) and directing groups. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.